![molecular formula C24H18N2O4 B11126747 1-(3-Methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126747.png)
1-(3-Methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
1-(3-Methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H18N2O4 and its molecular weight is 398.4 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-Methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H22N2O3
- Molecular Weight : 374.44 g/mol
- IUPAC Name : 1-(3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Antioxidant Activity
Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit significant antioxidant properties. A study highlighted that derivatives of chromeno[2,3-c]pyrrole demonstrated the ability to scavenge free radicals effectively, suggesting a potential role in preventing oxidative stress-related diseases .
Anticancer Properties
Several studies have evaluated the anticancer potential of similar compounds. For instance, pyrrole derivatives have shown antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway .
Compound | Cancer Type | IC50 (µM) | Mechanism |
---|---|---|---|
Chromeno[2,3-c]pyrrole | HepG-2 (liver cancer) | 12.5 | Apoptosis induction |
Chromeno[2,3-c]pyrrole | MCF-7 (breast cancer) | 15.0 | PI3K/Akt pathway inhibition |
Anti-inflammatory Activity
The anti-inflammatory effects of related pyrrole derivatives have been documented in various studies. Compounds have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . This suggests a therapeutic potential for inflammatory conditions.
The biological activities of this compound are believed to be mediated through several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phosphodiesterase enzymes, leading to increased intracellular cAMP levels and subsequent physiological effects.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis.
- Interaction with Cellular Targets : The structure allows for interaction with various cellular targets, enhancing its biological efficacy.
Case Studies
-
Study on Anticancer Effects : A study involving the evaluation of chromeno[2,3-c]pyrrole derivatives demonstrated their effectiveness against HepG-2 and MCF-7 cell lines. The findings indicated that these compounds could serve as lead candidates for further development in cancer therapy.
- Findings : The compound displayed an IC50 value of 12.5 µM against HepG-2 cells and 15.0 µM against MCF-7 cells.
- Anti-inflammatory Evaluation : In vitro studies conducted on human PBMCs showed that treatment with pyrrole derivatives significantly reduced the levels of pro-inflammatory cytokines when stimulated with lipopolysaccharides.
Properties
Molecular Formula |
C24H18N2O4 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H18N2O4/c1-14-10-11-25-19(12-14)26-21(15-6-5-7-16(13-15)29-2)20-22(27)17-8-3-4-9-18(17)30-23(20)24(26)28/h3-13,21H,1-2H3 |
InChI Key |
HGRRGBVXYVBEBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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